synthesis and characterization of 1-(4-Fluorophenyl)-3-phenylthiourea
synthesis and characterization of 1-(4-Fluorophenyl)-3-phenylthiourea
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)-3-phenylthiourea
Executive Summary
Thiourea derivatives represent a class of organic compounds with significant importance in medicinal chemistry and materials science. Their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties, makes them attractive scaffolds for drug discovery.[1][2] The incorporation of fluorine into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1-(4-Fluorophenyl)-3-phenylthiourea, a compound of interest for researchers in drug development and chemical synthesis. We detail a robust synthetic protocol, explain the rationale behind key experimental choices, and outline a multi-technique analytical workflow to ensure the structural integrity and purity of the final product.
Introduction: The Significance of Fluorinated Thioureas
Thiourea derivatives are exceptionally versatile building blocks for synthesizing a variety of heterocyclic compounds and are known to possess a wide range of bioactivities.[4] Their utility spans applications from agriculture, where they are used as pesticides and herbicides, to medicine, where they have been investigated as antiviral, antibacterial, and anticancer agents.[5][6] The core thiourea moiety (–NH–C(S)–NH–) is a potent hydrogen bond donor, enabling strong interactions with biological targets like enzymes and receptors.[1]
The strategic introduction of a fluorine atom onto the phenyl ring, as in 1-(4-Fluorophenyl)-3-phenylthiourea, is a key design element. Fluorine's high electronegativity and small size can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic pathways without significantly increasing its steric bulk.[3] This often leads to improved therapeutic efficacy and a more favorable pharmacological profile. Recent studies have highlighted the potential of fluorophenyl thiourea derivatives as potent antioxidants and inhibitors of key enzymes related to diabetes, such as α-amylase and α-glycosidase, making them promising candidates for further investigation.[7][8]
This document serves as a senior-level guide for the practical synthesis, purification, and complete analytical characterization of 1-(4-Fluorophenyl)-3-phenylthiourea.
Synthesis Methodology: From Precursors to Purified Product
The synthesis of 1,3-disubstituted thioureas is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Principle of the Reaction
The synthesis involves the reaction between 4-fluoroaniline and phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. The reaction proceeds readily in a suitable solvent, often with heating to ensure completion.
Reaction Scheme:
Experimental Protocol
This protocol is designed to be a self-validating system, where successful execution of each step ensures the quality required for the next.
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Purpose |
| 4-Fluoroaniline | ≥99% | Sigma-Aldrich, Acros | Reactant (Nucleophile) |
| Phenyl isothiocyanate | ≥98% | Sigma-Aldrich, TCI | Reactant (Electrophile) |
| Ethanol (Absolute) | ACS Grade or higher | Fisher Scientific | Reaction and Recrystallization Solvent |
| Hydrochloric Acid (HCl) | Concentrated | VWR | Optional for salt formation/workup |
| Distilled Water | High Purity | In-house | Washing and Precipitation |
| Round-bottom flask (100 mL) | Borosilicate glass | Kimble, Pyrex | Reaction Vessel |
| Reflux Condenser | Borosilicate glass | Kimble, Pyrex | Prevent solvent loss during heating |
| Magnetic Stirrer with Hotplate | N/A | IKA, Corning | Agitation and Heating |
| Buchner Funnel and Flask | N/A | CoorsTek | Filtration |
| Whatman Filter Paper (No. 1) | N/A | Whatman | Solid collection |
Step-by-Step Procedure:
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Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (0.01 mol, 1.11 g) in 20 mL of absolute ethanol. Stir the solution until the aniline is completely dissolved.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its appropriate boiling point for reflux conditions. It is also an excellent solvent for subsequent recrystallization.
-
-
Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (0.01 mol, 1.2 mL) dropwise at room temperature.
-
Causality: Dropwise addition helps to control any initial exothermic reaction, ensuring a smooth and controlled process.
-
-
Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 2-3 hours.
-
Trustworthiness: The reaction progress can be monitored using Thin-Layer Chromatography (TLC) to ensure completion. A clear, single spot for the product indicates the reaction is finished.
-
-
Product Precipitation: After the reflux period, cool the reaction mixture to room temperature. Then, slowly pour the solution into a beaker containing 100 mL of cold distilled water while stirring vigorously. A white or off-white precipitate of 1-(4-Fluorophenyl)-3-phenylthiourea will form.
-
Causality: The product is insoluble in water. Pouring the ethanolic solution into a large volume of water causes the product to precipitate out, effectively separating it from the soluble starting materials and byproducts.
-
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with a small amount of cold distilled water (2 x 15 mL) to remove any residual impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Causality: Recrystallization is a highly effective purification technique. The desired compound is soluble in the hot solvent but less soluble at cold temperatures, while impurities remain in the solution (mother liquor). This process yields a product of high purity.
-
-
Final Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high ( >85%).
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(4-Fluorophenyl)-3-phenylthiourea. A combination of spectroscopic and physical methods provides a complete and validated profile of the compound.
Melting Point
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Principle: The melting point is a physical property used to assess the purity of a crystalline solid. A pure compound melts over a narrow temperature range.
-
Methodology: A small amount of the dried, crystalline product is packed into a capillary tube and its melting point is determined using a standard melting point apparatus.
-
Expected Result: A sharp melting point indicates high purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
-
Methodology: The spectrum is typically recorded using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet containing a small amount of the sample.[9]
-
Expected Results: The FT-IR spectrum is expected to show characteristic absorption bands. Key vibrations for thioureas include N-H stretching, C=S stretching (thiocarbonyl), and C-N stretching.[4]
-
N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹.[9]
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C=S Stretching: A band typically found in the 1200-1300 cm⁻¹ region.
-
C-N Stretching: Vibrations around 1150-1350 cm⁻¹.[4]
-
C-F Stretching: A strong absorption band typically appearing between 1000-1100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). Chemical shifts, splitting patterns (multiplicity), and integration values are used to elucidate the complete carbon-hydrogen framework.[10]
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Expected ¹H NMR Results:
-
Aromatic Protons (C₆H₅-): A series of multiplets between δ 7.0-7.6 ppm, integrating to 5 protons.
-
Aromatic Protons (-C₆H₄-F): Two sets of signals (doublet of doublets or multiplets) in the aromatic region (δ 7.0-7.5 ppm), integrating to 4 protons. The fluorine coupling will influence the splitting pattern.
-
N-H Protons: Two broad singlet peaks, typically in the range of δ 8.0-10.0 ppm, each integrating to 1 proton. Their position can be concentration-dependent and they may exchange with D₂O.
-
-
Expected ¹³C NMR Results:
-
Thiocarbonyl Carbon (C=S): A characteristic peak in the downfield region, typically δ 180-185 ppm.
-
Aromatic Carbons: Multiple signals in the δ 115-140 ppm range. The carbon directly attached to the fluorine atom will show a large ¹J(C-F) coupling constant.
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Methodology: Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.
-
Expected Result: The molecular formula is C₁₃H₁₁FN₂S, with a calculated molecular weight of 246.30 g/mol .[11][12] The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 246 or 247, respectively.
Summary of Characterization Data
Table 2: Expected Analytical Data for 1-(4-Fluorophenyl)-3-phenylthiourea
| Analysis Type | Parameter | Expected Result |
| Physical | Molecular Formula | C₁₃H₁₁FN₂S[12] |
| Molecular Weight | 246.30 g/mol [12] | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Sharp, distinct range (literature values may vary) | |
| FT-IR (cm⁻¹) | N-H Stretch | ~3100-3400 (broad) |
| C=S Stretch | ~1200-1300 | |
| C-F Stretch | ~1000-1100 (strong) | |
| ¹H NMR (ppm) | Aromatic H's | δ ~7.0-7.6 (multiplets) |
| N-H Protons | δ ~8.0-10.0 (broad singlets) | |
| ¹³C NMR (ppm) | C=S Carbon | δ ~180-185 |
| Aromatic Carbons | δ ~115-140 | |
| Mass Spec (m/z) | Molecular Ion [M+H]⁺ | ~247 |
Analytical Characterization Workflow
Caption: Logical workflow for the comprehensive characterization of the title compound.
Potential Applications and Biological Significance
Disubstituted thiourea derivatives are a cornerstone in modern drug design. The specific structural features of 1-(4-Fluorophenyl)-3-phenylthiourea suggest several areas of potential biological activity, consistent with findings for related compounds.
-
Anticancer Activity: Many thiourea derivatives with electron-withdrawing groups, such as fluorine, have demonstrated significant cytotoxic activity against various cancer cell lines, including colon and prostate cancer.[1][13] Their mechanism often involves the induction of apoptosis.
-
Enzyme Inhibition: Phenylthiourea is a known inhibitor of tyrosinase, an enzyme involved in melanin production.[14][15] Fluorinated derivatives have shown potent inhibitory effects against enzymes implicated in diabetes, highlighting their therapeutic potential in metabolic diseases.[7][8]
-
Antimicrobial Properties: Halogenated thiourea derivatives and their metal complexes have been reported to possess strong antibacterial and antifungal activity, including against resistant strains like MRSA and mycobacteria responsible for tuberculosis.[9]
Conclusion
This technical guide has detailed a reliable and reproducible methodology for the synthesis of 1-(4-Fluorophenyl)-3-phenylthiourea via the nucleophilic addition of 4-fluoroaniline to phenyl isothiocyanate. The protocol emphasizes purity and yield through a straightforward workup and recrystallization process. Furthermore, a comprehensive analytical workflow employing FT-IR, NMR, and mass spectrometry has been outlined to ensure unequivocal structural confirmation and purity assessment. The established biological significance of fluorinated thioureas underscores the value of this compound as a key intermediate and potential therapeutic agent, meriting its synthesis and further investigation by researchers in the fields of medicinal chemistry and drug discovery.
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Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. (2024). Biotechnology and Applied Biochemistry. [Link]
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